![molecular formula C10H5N3O B12871626 4-Cyanobenzo[d]oxazole-2-acetonitrile CAS No. 1806280-43-2](/img/structure/B12871626.png)
4-Cyanobenzo[d]oxazole-2-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanobenzo[d]oxazole-2-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitrile group and a benzoxazole ring in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzo[d]oxazole-2-acetonitrile typically involves the cyclization of 2-aminophenol with an appropriate nitrile compound. One common method includes the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium dioxide-zirconium dioxide in acetonitrile at 60°C . The reaction yields the desired benzoxazole derivative with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nanocatalysts and ionic liquid catalysts are often employed to improve reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanobenzo[d]oxazole-2-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Amino-benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used
Applications De Recherche Scientifique
4-Cyanobenzo[d]oxazole-2-acetonitrile has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug discovery.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Cyanobenzo[d]oxazole-2-acetonitrile involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities .
Comparaison Avec Des Composés Similaires
Benzoxazole: A parent compound with similar structural features but lacking the nitrile group.
2-Aminobenzoxazole: A derivative with an amino group instead of a nitrile group.
4-Cyanobenzoxazole: A compound with a similar nitrile group but different substitution pattern.
Uniqueness: 4-Cyanobenzo[d]oxazole-2-acetonitrile is unique due to the presence of both the benzoxazole ring and the nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic applications and potential therapeutic uses .
Propriétés
Numéro CAS |
1806280-43-2 |
|---|---|
Formule moléculaire |
C10H5N3O |
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
2-(cyanomethyl)-1,3-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C10H5N3O/c11-5-4-9-13-10-7(6-12)2-1-3-8(10)14-9/h1-3H,4H2 |
Clé InChI |
CUGBDLJCEYZKMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)
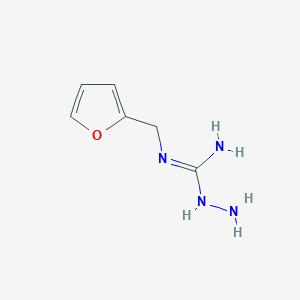
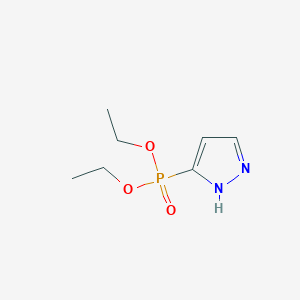
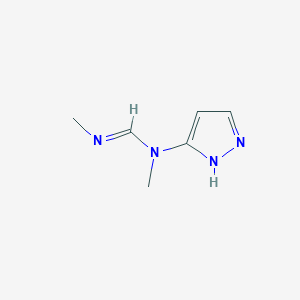

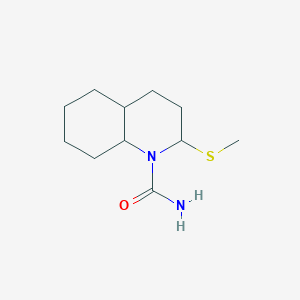
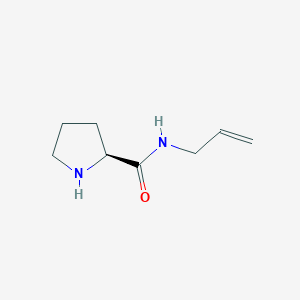


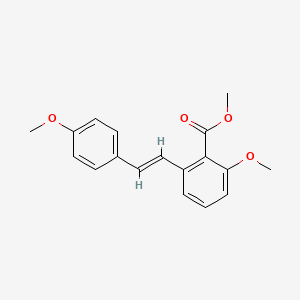
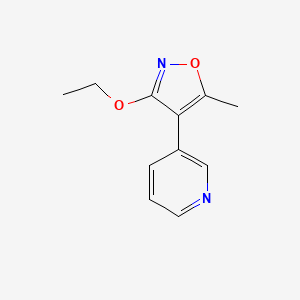
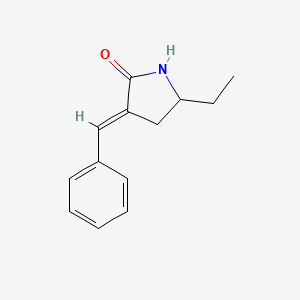
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
